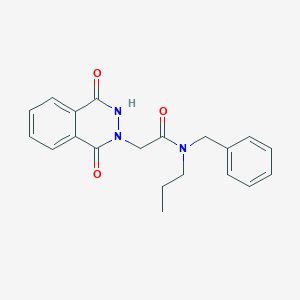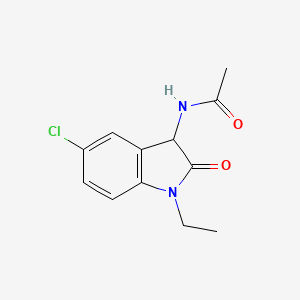
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide, also known as MPPC, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. MPPC is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In biochemistry, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been used as a probe to study the binding of ligands to proteins. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
In materials science, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and other materials. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method. However, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide can be challenging to purify, which can be a limitation. Another limitation is that N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several potential future directions for research on N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Another area of interest is its potential use as a building block for the synthesis of new materials with novel properties. Additionally, further studies on the mechanism of action of N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide could lead to the development of more effective anti-inflammatory and analgesic agents.
Synthesis Methods
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide can be synthesized using different methods, including the reaction of 2-acetylpyridine with 3-methylpyrazole in the presence of a base, or by the reaction of 2-chloronicotinic acid with 3-methylpyrazole in the presence of a coupling agent. The resulting compound is then purified using column chromatography.
properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-5-9(13-14)12-10(15)8-4-2-3-6-11-8/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUAIGROAJSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)

![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)
